ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This scaffold is substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a 2-bromobenzamido moiety, while the 1-position is esterified with an ethyl carboxylate group. The bromine and fluorine substituents likely enhance electronic effects and binding interactions, while the ester group may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFISFXKJFYQMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. Its unique structure includes a thieno ring fused with a pyridazine moiety and substituents such as bromine and fluorine, which may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C22H15BrFN3O4S
- Molecular Weight : 516.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of functional groups such as amide (-C(=O)N-) and carbonyl (C=O) suggests potential for nucleophilic acyl substitution reactions, which are crucial in drug-receptor interactions. The halogen substituents (bromine and fluorine) may enhance the compound's lipophilicity and alter its binding affinity to biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values below 40 nM in cell proliferation assays .
- Microtubule Interaction : The compound's structure suggests it may affect microtubule dynamics, potentially leading to cell cycle arrest in cancer cells. This is supported by studies indicating that related compounds can induce microtubule depolymerization and exhibit significant antiproliferative effects .
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated various thieno-pyridazine derivatives for their antiproliferative activity against several cancer cell lines. Compounds structurally related to this compound demonstrated potent activity with IC50 values significantly lower than 50 nM .
- Microtubule Stabilization : In a series of experiments focused on microtubule dynamics, derivatives of thieno-pyridazines were shown to stabilize microtubules effectively. The structural characteristics of these compounds were linked to their ability to enhance or inhibit microtubule polymerization .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of selected compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | C22H15BrFN3O4S | Antiproliferative | < 40 nM |
| Compound B | C20H14ClN3O5S | Microtubule inhibitor | < 50 nM |
| Compound C | C21H16F2N2O3S | Antitumor | < 30 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thieno[3,4-d]pyridazine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or chromen-2-yl systems (e.g., Example 53 in ). For instance, pyrazolo[3,4-d]pyrimidine derivatives often exhibit higher planarity, favoring kinase active-site binding, whereas the thieno-pyridazine system may confer rigidity and metabolic resistance due to reduced enzymatic recognition .
Substituent Effects
- Halogenated Aromatic Groups : The 2-bromobenzamido and 4-fluorophenyl substituents contrast with compounds bearing 3-fluorophenyl or 5-fluoro-chromenyl groups (e.g., Example 53). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine, which primarily influences electronegativity and lipophilicity.
- Ester vs. Sulfonamide/Carboxamide Groups : The ethyl carboxylate at the 1-position differs from sulfonamide or carboxamide termini in analogs (Example 53). Esters generally offer higher membrane permeability but lower metabolic stability compared to amides, which resist esterase-mediated hydrolysis .
Research Findings and Methodological Insights
- Crystallographic Analysis : The compound’s structure determination would likely employ SHELX software (), particularly for refining small-molecule crystallographic data. The fused ring system’s puckering parameters could be analyzed using Cremer-Pople coordinates (), with amplitude and phase angles quantifying deviations from planarity .
- Synthetic Challenges : The bromobenzamido group may introduce steric hindrance during amide coupling, contrasting with simpler fluorophenyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
